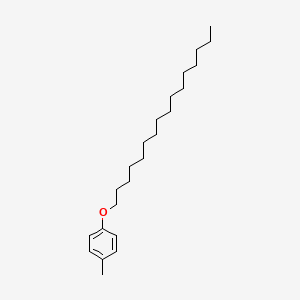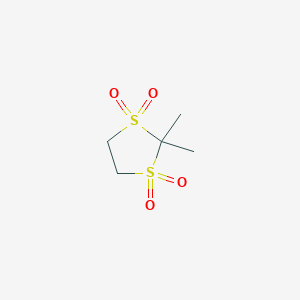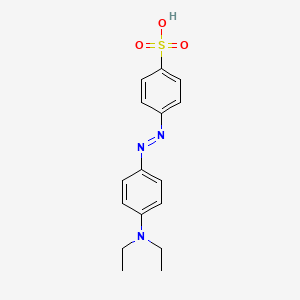
Ethyl orange
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl orange is a synthetic azo dye, commonly used as a pH indicator in various chemical processes. Its chemical structure consists of a benzene ring substituted with a diethylamino group and an azo linkage to another benzene ring bearing a sulfonic acid group. This compound is known for its distinct color change from red in acidic solutions to yellow in alkaline solutions, making it a valuable tool in titrations and other analytical procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl orange is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with N,N-diethylaniline to form the azo dye. The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality. The final product is usually isolated by filtration, washed, and dried to obtain the pure dye.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl orange primarily undergoes acid-base reactions due to its role as a pH indicator. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Reactions: this compound changes color in response to changes in pH, with the transition occurring around pH 3.1 to 4.4. In acidic conditions, it appears red, while in alkaline conditions, it turns yellow.
Oxidation and Reduction: this compound can be reduced to its corresponding amine derivatives under strong reducing conditions. Common reducing agents include sodium dithionite and zinc dust in acidic medium.
Major Products Formed:
Acid-Base Reactions: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.
Reduction Reactions: The reduction of this compound typically yields aromatic amines, which can further react to form various by-products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl orange has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures to determine the acidity or alkalinity of solutions.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Utilized in diagnostic assays to monitor pH changes in biological samples.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism of action of ethyl orange as a pH indicator involves the reversible protonation and deprotonation of the azo dye. In acidic conditions, the nitrogen atoms in the azo linkage accept protons, leading to a red color. In alkaline conditions, the dye loses protons, resulting in a yellow color. This color change is due to the alteration in the electronic structure of the dye, which affects its light absorption properties.
Comparación Con Compuestos Similares
Methyl Orange: Another azo dye with a similar structure but different pH transition range (pH 3.1 to 4.4).
Phenolphthalein: A non-azo dye used as a pH indicator with a transition range of pH 8.2 to 10.0, changing from colorless to pink.
This compound’s unique properties make it particularly useful in specific analytical applications where its pH transition range and color change are advantageous.
Propiedades
Número CAS |
6287-12-3 |
|---|---|
Fórmula molecular |
C16H19N3O3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |
Clave InChI |
OORQUAGUOJMPCS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


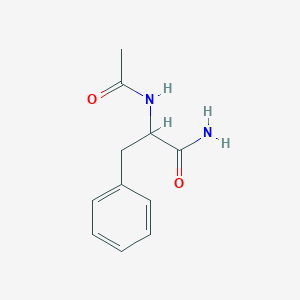

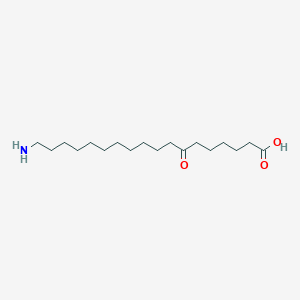

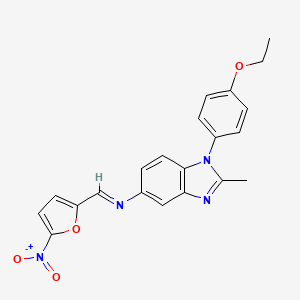
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)


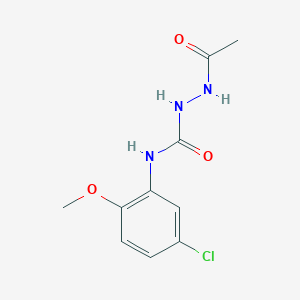
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
